Methyl-3-nitro-thieno[2,3-c]pyridine
Description
Contextual Significance of Thienopyridine Scaffolds in Organic and Medicinal Chemistry Research
Thienopyridine derivatives represent a vital class of sulfur-containing heterocyclic compounds with a distinctive fused ring structure. rsc.org These scaffolds are of considerable interest in medicinal chemistry due to their wide array of biological activities. rsc.org Six distinct isomers of thienopyridines are known, each characterized by different annulation modes of the thiophene (B33073) and pyridine (B92270) rings. rsc.orgnanobioletters.com Many compounds incorporating the thienopyridine framework have been investigated and developed as therapeutic agents. rsc.org Notably, drugs like Ticlopidine, Clopidogrel, and Prasugrel are clinically approved thienopyridine derivatives that function as adenosine (B11128) diphosphate (B83284) (ADP) receptor antagonists, effectively inhibiting platelet aggregation. rsc.orgmdpi.com
The versatility of the thienopyridine scaffold is further demonstrated by its presence in compounds exhibiting anti-inflammatory, antimicrobial, antiviral, antitumor, and central nervous system (CNS) activities. rsc.orgd-nb.info The incorporation of the thienopyridine moiety can also positively influence key physicochemical properties of a molecule, such as solubility, lipophilicity, and its capacity for hydrogen bonding, which are critical for drug design and development. rsc.org The thienopyridine nucleus is considered a "privileged" structure in medicinal chemistry, meaning it can interact with a wide range of biological targets, making it a valuable starting point for the design of new drugs. rsc.org
Importance of Fused Pyridine Analogues in the Design of Novel Heterocyclic Systems
The pyridine ring is a fundamental N-heterocycle that is a core component of numerous approved pharmaceutical agents. nih.govnih.govgoogle.com Its fusion with other carbocyclic or heterocyclic rings, such as thiophene, gives rise to a diverse range of fused heterocyclic systems with significant therapeutic potential. rsc.org Fused pyridine analogues are a cornerstone in the design of novel heterocyclic systems due to their ability to provide a rigid scaffold that can be functionalized to achieve specific interactions with biological targets. nih.gov
The pyridine moiety is known to enhance various drug-like properties, including metabolic stability, permeability, potency, and binding affinity. The strategic fusion of a pyridine ring with other heterocycles allows for the fine-tuning of electronic and steric properties, which can lead to improved selectivity and efficacy of drug candidates. The prevalence of fused pyridine systems in FDA-approved drugs for a wide range of diseases, including cancer and CNS disorders, underscores their importance in medicinal chemistry.
Specific Focus on Methyl-3-nitro-thieno[2,3-c]pyridine within Fused Heterocyclic Frameworks
Within the broad class of fused heterocyclic frameworks, this article will focus specifically on the chemical compound This compound . This particular molecule incorporates the well-established thieno[2,3-c]pyridine (B153571) scaffold, functionalized with both a methyl and a nitro group. The introduction of a nitro group is of particular interest as it is a strong electron-withdrawing group that can significantly modulate the electronic properties of the heterocyclic system. aiinmr.com The presence of the nitro group can also provide a handle for further chemical transformations, making it a potentially versatile intermediate in the synthesis of more complex molecules. mdpi.com The nitro group itself is a known pharmacophore in various bioactive molecules, contributing to a range of biological activities. chegg.com This article will delve into the synthesis, chemical properties, and reactivity of this compound, providing a detailed examination of this specific compound within the larger context of thienopyridine and fused pyridine chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-methyl-3-nitrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H6N2O2S/c1-5-8(10(11)12)6-2-3-9-4-7(6)13-5/h2-4H,1H3 |
InChI Key |
LPEDCYDPGSSUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Characterization of Methyl 3 Nitro Thieno 2,3 C Pyridine
Synthetic Methodologies for the Thieno[2,3-c]pyridine (B153571) Core
The synthesis of the thieno[2,3-c]pyridine core can be approached through two primary strategies: construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or, conversely, formation of the pyridine ring from a thiophene precursor. nih.gov
One common method involves the reaction of a substituted pyridine with a reagent that provides the necessary atoms for the thiophene ring. For instance, the cyclocondensation of a 2-chloronicotinate with methyl thioglycolate in the presence of a base like potassium carbonate is a known route to form a thieno[2,3-c]pyridine system. Another approach utilizes a Pomeranz-Fritsch type reaction, starting from a thiophene derivative to construct the fused pyridine ring. d-nb.info For example, 2-acetylthiophene (B1664040) can be converted in a multi-step process involving the formation of a 1,2,3-triazole intermediate, followed by cyclization and denitrogenation to yield the thieno[2,3-c]pyridine skeleton. d-nb.info
Introduction of Methyl and Nitro Groups
The introduction of the methyl and nitro groups onto the thieno[2,3-c]pyridine scaffold can be achieved through various synthetic routes.
Nitration of a Methyl-thieno[2,3-c]pyridine Precursor: A plausible route to Methyl-3-nitro-thieno[2,3-c]pyridine would involve the direct nitration of a corresponding methyl-thieno[2,3-c]pyridine. Electrophilic aromatic substitution reactions on pyridine and its fused analogues are well-documented. nanobioletters.com The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). aiinmr.comresearchgate.net The position of nitration (regioselectivity) would be influenced by the electronic effects of the fused thiophene ring and the methyl group, as well as the inherent reactivity of the pyridine ring, which is generally deactivated towards electrophilic substitution. nanobioletters.commdpi.com
Synthesis from Pre-functionalized Precursors: An alternative strategy would involve the construction of the thienopyridine ring system using starting materials that already contain the methyl and nitro functionalities. For example, a suitably substituted nitropyridine could be used as a precursor for the construction of the fused thiophene ring. Similarly, a nitro- and methyl-substituted thiophene could serve as the starting point for the annulation of the pyridine ring.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the methyl group (likely a singlet in the upfield region) and the aromatic protons on the thienopyridine core. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the fused ring system. The electron-withdrawing nitro group would likely cause a downfield shift for nearby protons. rsc.orgnih.gov |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbon of the methyl group would appear at a high field, while the aromatic carbons would resonate at a lower field. The carbon atom attached to the nitro group would be expected to be significantly deshielded. rsc.orgaiinmr.com |
| Mass Spectrometry | Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural confirmation. |
| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for the nitro group (typically strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹), as well as bands corresponding to C-H and C=C/C=N stretching and bending vibrations of the aromatic system. nih.gov |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Nitro Thieno 2,3 C Pyridine
Reactivity of the Nitro Group at Position 3
The nitro group at the C3 position fundamentally governs the electronic landscape of the thieno[2,3-c]pyridine (B153571) core. Its strong electron-withdrawing nature creates an electron-deficient (electrophilic) character on the aromatic rings, which is the primary driver for the reactivity discussed in the following sections.
Nucleophilic Aromatic Substitution (SNAr) of the Nitro Moiety
The thieno[2,3-c]pyridine ring system, activated by the strongly deactivating nitro group, is primed for nucleophilic aromatic substitution (SNAr). In many heterocyclic systems, a nitro group can itself serve as the leaving group when a strong nucleophile attacks the carbon to which it is attached. This reaction proceeds via an addition-elimination mechanism.
The initial and typically rate-determining step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the nitro group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group. libretexts.orgnih.gov The final step is the rapid elimination of the nitro group as a nitrite (B80452) ion (NO₂⁻), which restores the aromaticity of the ring system.
For SNAr to occur, the ring must be sufficiently activated by electron-withdrawing groups. libretexts.orgwikipedia.org In the case of Methyl-3-nitro-thieno[2,3-c]pyridine, the pyridine (B92270) nitrogen and the C3-nitro group collaborate to lower the electron density of the ring, making it susceptible to nucleophilic attack. Reactions of analogous 3-nitropyridines with thiolate anions have been shown to proceed smoothly via the SNAr mechanism, resulting in the substitution of the nitro group. mdpi.com
Table 1: Nucleophiles in SNAr Reactions on Nitro-Activated Rings
| Nucleophile Class | Example Nucleophile | Product Type |
|---|---|---|
| Alkoxides | Methoxide (CH₃O⁻) | Methoxy-substituted thienopyridine |
| Thiolates | Phenylthiolate (C₆H₅S⁻) | Phenylthio-substituted thienopyridine |
Reductive Transformations of the Nitro Group
The nitro group is readily susceptible to reduction, offering a versatile handle for further functionalization. The transformation can be controlled to yield different products, most commonly the corresponding amino group, but also intermediate hydroxylamino or nitroso compounds. nih.gov
The complete reduction of the aromatic nitro group to a primary amine (3-amino-methyl-thieno[2,3-c]pyridine) is a common and synthetically useful transformation. This can be achieved using various reducing agents and conditions. wikipedia.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Product | Notes |
|---|---|---|---|
| H₂ gas, Palladium on Carbon (Pd/C) | Catalytic hydrogenation | Amine | A widely used, clean, and efficient method. commonorganicchemistry.com |
| Iron (Fe) powder | Acidic media (e.g., acetic acid) | Amine | A classic and cost-effective method for industrial-scale reductions. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | Amine | A mild reagent that is tolerant of many other functional groups. commonorganicchemistry.com |
The reduction process involves a six-electron transfer and proceeds through several intermediates. nih.gov Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). The hydroxylamine is typically unstable under the reaction conditions and is readily reduced to the final amine product.
Influence of the Nitro Group as an Electron-Withdrawing Substituent on Ring Reactivity
The nitro group exerts a profound influence on the reactivity of the entire thieno[2,3-c]pyridine scaffold due to its potent electron-withdrawing properties, which operate through both inductive and resonance effects. nih.govaiinmr.com This deactivation significantly hinders electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation, which require an electron-rich aromatic ring.
Conversely, this electron deficiency greatly activates the ring system towards nucleophilic attack. libretexts.orgnih.gov The presence of the nitro group, in concert with the inherent electron-deficient nature of the pyridine ring, makes positions ortho and para to the nitro group particularly susceptible to nucleophilic addition or substitution. This effect stabilizes the anionic Meisenheimer intermediate formed during SNAr reactions, thereby lowering the activation energy for nucleophilic attack. libretexts.orgstackexchange.com
Transformations Involving the Methyl Group
The reactivity of the methyl group is highly dependent on its position on the thieno[2,3-c]pyridine ring. If located at a position activated by the electron-withdrawing effects of the ring nitrogen and the nitro group (e.g., C2, C4, or C7), the methyl group exhibits notable acidity and can participate in a range of condensation and derivatization reactions.
Acidity and Deprotonation of the Methyl Group
Methyl groups attached to positions ortho or para to the nitrogen atom in a pyridine ring possess acidic protons. This acidity is significantly enhanced by the presence of additional electron-withdrawing substituents, such as the nitro group on the this compound ring. mdpi.com
The electron-withdrawing nature of the heterocyclic system stabilizes the conjugate base (a carbanion) that forms upon deprotonation of the methyl group by a suitable base. This stabilization occurs through the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring and into the nitro group.
Equation for Deprotonation: Thieno[2,3-c]Py-CH₃ + Base ⇌ Thieno[2,3-c]Py-CH₂⁻ + Base-H⁺
The choice of base depends on the pKa of the methyl protons, but common bases used for such deprotonations include alkoxides (e.g., sodium ethoxide) or stronger bases like lithium diisopropylamide (LDA).
Condensation and Derivatization Reactions at the Methyl Position
The carbanion generated from the deprotonation of the active methyl group is a potent nucleophile and can be used in various carbon-carbon bond-forming reactions. A primary example is the condensation reaction with aldehydes and ketones. mdpi.com
For instance, in the presence of a base, the methyl group can react with aromatic aldehydes (e.g., benzaldehyde) in a Knoevenagel-type condensation. This reaction proceeds via the nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde, followed by dehydration to yield a styryl-substituted thieno[2,3-c]pyridine derivative.
Table 3: Derivatization Reactions of the Activated Methyl Group
| Reagent | Reaction Type | Functional Group Formed |
|---|---|---|
| Aromatic Aldehydes (Ar-CHO) | Condensation | Styryl/Vinyl (-CH=CH-Ar) |
| Alkyl Halides (R-X) | Alkylation | Extended Alkyl Chain (-CH₂-R) |
These transformations highlight the synthetic utility of the methyl group, which, when activated, serves as a key site for molecular elaboration and the construction of more complex derivatives. mdpi.com
Reactivity of the Thieno[2,3-c]pyridine Ring System
The thieno[2,3-c]pyridine ring system is a fused bicyclic heterocycle that exhibits a rich and varied chemical reactivity. The electron-rich nature of the thiophene (B33073) ring and the electron-deficient character of the pyridine ring create distinct sites for electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Patterns on the Fused Rings
The orientation of electrophilic aromatic substitution (SEAr) on the thieno[2,3-c]pyridine core is influenced by the directing effects of both the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring. Computational studies on related thieno[2,3-b]thiophene (B1266192) systems suggest that electrophilic attack preferentially occurs at the α-carbon atom of the thiophene ring, a position that is both kinetically and thermodynamically favored. researchgate.net For the thieno[2,3-c]pyridine system, this would correspond to the C2 and C3 positions.
However, the pyridine ring is inherently deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. rsc.orgyoutube.com This deactivation is exacerbated in acidic conditions, where the nitrogen is protonated to form a pyridinium (B92312) ion, further diminishing the ring's nucleophilicity. youtube.com Therefore, electrophilic substitution is expected to occur predominantly on the thiophene moiety. In the case of this compound, the presence of a deactivating nitro group at the C3 position would likely direct incoming electrophiles to the C2 position of the thiophene ring. The methyl group's position would also influence the substitution pattern, though its precise location on the ring is not specified in the compound name provided.
Nucleophilic Attack Profiles on the Pyridine and Thiophene Moieties
The electron-deficient pyridine ring of the thieno[2,3-c]pyridine system is susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations. For instance, the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines has been achieved through a denitrogenative transformation of a thieno[2,3-c] nih.govd-nb.infonih.govtriazolo[1,5-a]pyridine intermediate. This reaction proceeds via a nucleophilic insertion mechanism where various nucleophiles, including alcohols, phenols, and bromide, attack the C7 position. nih.gov
Another notable reaction involves the use of nitrile compounds as nucleophiles, which leads to the formation of imidazo[1,5-a]thieno[2,3-c]pyridine derivatives through a transannulation mechanism. This transformation is believed to proceed through a nitrilium intermediate that subsequently recyclizes with the pyridine nitrogen. d-nb.info
The presence of a nitro group, as in this compound, would further activate the ring system towards nucleophilic attack, particularly at positions ortho and para to the nitro group.
Table 1: Nucleophilic Attack on the Thieno[2,3-c]pyridine System This table is interactive. You can sort and filter the data.
| Nucleophile | Product Type | Mechanism | Reference |
|---|---|---|---|
| Alcohols (e.g., methanol, butanol) | 7-(alkoxymethyl)thieno[2,3-c]pyridine | Nucleophilic Insertion | nih.gov |
| Phenols | 7-(phenoxymethyl)thieno[2,3-c]pyridine | Nucleophilic Insertion | nih.gov |
| Tetrabutylammonium bromide | 7-(bromomethyl)thieno[2,3-c]pyridine | Nucleophilic Insertion | nih.gov |
| Carboxylic acids | thieno[2,3-c]pyridine-7-ylmethyl esters | Nucleophilic Insertion | nih.gov |
| Nitriles | imidazo[1,5-a]thieno[2,3-c]pyridine | Transannulation | d-nb.info |
| Water (with H₂SO₄) | (thieno[2,3-c]pyridin-7-yl)methanol | Nucleophilic Insertion | nih.gov |
Oxidative Transformations and Functionalization of the Bicyclic Core
The thieno[2,3-c]pyridine core can undergo oxidative transformations, although the specific reactions of this compound have not been detailed. Studies on the related 3-aminothieno[2,3-b]pyridine-2-carboxamides have demonstrated that these compounds can undergo oxidative dimerization when treated with sodium hypochlorite. nih.govacs.org This suggests that the thiophene ring is susceptible to oxidation. It is noteworthy that in these reactions, the pyridine nitrogen and the sulfur atom were not directly involved in the oxidation. acs.org The reaction pathway and the resulting products were found to be dependent on the solvent used. nih.govacs.org Such oxidative processes could potentially be used for the further functionalization of the bicyclic core of thieno[2,3-c]pyridine derivatives.
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling the outcome of chemical transformations involving the thieno[2,3-c]pyridine system.
In the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via acid-mediated denitrogenative transformation of a fused 1,2,3-triazole, the reaction is proposed to proceed through a nucleophilic insertion mechanism . nih.govd-nb.info This implies the formation of a reactive intermediate that is readily attacked by a nucleophile.
When nitrile compounds are employed as nucleophiles, a transannulation mechanism is operative. This pathway is thought to involve the formation of a nitrilium intermediate , which then undergoes an intramolecular cyclization with the nitrogen atom of the pyridine ring to yield imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. d-nb.info
For electrophilic aromatic substitution reactions, the mechanism is expected to follow the classical pathway involving the formation of a sigma complex (also known as an arenium ion) as a key intermediate. The stability of this intermediate will determine the regioselectivity of the substitution.
Table 2: Proposed Mechanistic Pathways and Intermediates This table is interactive. You can sort and filter the data.
| Reaction Type | Proposed Mechanism | Key Intermediate | Reference |
|---|---|---|---|
| Denitrogenative Transformation with Alcohols/Phenols | Nucleophilic Insertion | Reactive Cationic Species | nih.govd-nb.info |
| Denitrogenative Transformation with Nitriles | Transannulation | Nitrilium Ion | d-nb.info |
| Electrophilic Aromatic Substitution | SEAr | Sigma Complex (Arenium Ion) | researchgate.net |
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of Methyl-3-nitro-thieno[2,3-c]pyridine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework.
The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the bicyclic aromatic core and the methyl ester group.
The aromatic region would feature signals for the protons on both the pyridine (B92270) and thiophene (B33073) rings. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the methyl ester, as well as the inherent electronic properties of the thienopyridine system. The proton on the thiophene ring is expected to appear as a singlet, while the protons on the pyridine ring would likely exhibit doublet or multiplet splitting patterns due to spin-spin coupling with adjacent protons. The methyl group of the ester function will characteristically appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9 ppm. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 7.5 - 9.0 | d, m |
| Thiophene-H | 7.8 - 8.5 | s |
| Methyl (-OCH₃) | ~3.9 | s |
| (Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.) |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (e.g., quaternary, CH, CH₃). The spectrum of this compound is expected to display distinct resonances for each carbon atom in the molecule.
The carbonyl carbon of the methyl ester is characteristically found far downfield, typically in the 160-170 ppm range. aiinmr.com The carbons of the aromatic rings appear in the intermediate region (approximately 115-160 ppm). The carbon atom directly attached to the electron-withdrawing nitro group is expected to be significantly deshielded and shifted downfield. brainly.com The carbon of the methyl group is found in the upfield region, usually around 50-55 ppm. aiinmr.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester C=O | 160 - 165 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C (other) | 115 - 155 |
| Methyl (-OCH₃) | 52 - 54 |
| (Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.) |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to establish the connectivity of protons within the pyridine ring system, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.com It allows for the definitive assignment of each protonated carbon in the thienopyridine core.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com HMBC is crucial for identifying the connectivity to quaternary (non-protonated) carbons. For instance, it would show correlations from the methyl protons to the ester carbonyl carbon and from aromatic protons to the carbon atoms at the ring junctions and the carbon bearing the nitro group, thereby confirming the substitution pattern. science.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the most diagnostic IR absorption bands are associated with the nitro (NO₂) and methyl ester (COOCH₃) groups. researchgate.net The nitro group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region. scispace.com The carbonyl (C=O) group of the ester will produce a strong, sharp absorption band around 1700-1730 cm⁻¹. Other notable bands include aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ fingerprint region. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Ester C=O | Stretch | 1700 - 1730 | Strong, Sharp |
| Aromatic C=C, C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |
| Nitro N=O | Asymmetric Stretch | 1500 - 1560 | Very Strong |
| Nitro N=O | Symmetric Stretch | 1300 - 1370 | Very Strong |
| Ester C-O | Stretch | 1100 - 1300 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure and conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions associated with its extended aromatic system.
The fused thienopyridine core constitutes a large chromophore. The presence of the electron-withdrawing nitro group and the methyl ester group, which are in conjugation with the ring system, is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted thieno[2,3-c]pyridine (B153571) scaffold. This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Analyzing the specific absorption bands can help characterize the electronic properties of the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion (M⁺) with high accuracy. This measurement allows for the unambiguous confirmation of the molecular formula (C₉H₆N₂O₄S) by comparing the experimental mass to the calculated theoretical mass.
Standard electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. Expected fragmentation pathways for this compound would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in an [M-31]⁺ ion.
Loss of the nitro group (•NO₂) to give an [M-46]⁺ peak. youtube.com
Potential loss of carbon monoxide (CO) from the acylium ion formed after the loss of the methoxy radical.
Analyzing these characteristic fragment ions provides strong corroborating evidence for the proposed structure. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is considered the gold standard for unambiguous molecular structure determination, offering definitive proof of connectivity, conformation, and stereochemistry. For novel compounds such as thieno[2,3-c]pyridine derivatives, single-crystal X-ray diffraction is instrumental in confirming the regiochemistry of substituents on the fused heterocyclic core, which can be challenging to establish solely through spectroscopic methods.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This analysis yields a wealth of structural information, including bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's solid-state conformation. Furthermore, the packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and π–π stacking, can be elucidated. researchgate.net
While the synthesis and characterization of various thieno[2,3-b]pyridine (B153569) and thieno[2,3-d]pyrimidine (B153573) derivatives have been reported, with X-ray crystallography being a key technique for structural confirmation, specific crystallographic data for "this compound" is not available in the reviewed literature. researchgate.netnih.gov However, analysis of related structures, such as substituted thieno[2,3-d]pyrimidines, reveals common crystallographic parameters that would be anticipated for this class of compounds. nih.gov For a representative compound from a related series, crystallographic analysis confirmed its structure in the triclinic crystal system and P-1 space group. nih.gov Such data is crucial for understanding the molecule's precise spatial arrangement and intermolecular interactions.
Table 1: Representative Crystallographic Data for a Related Heterocyclic System (Note: Data for a thieno[2,3-d]pyrimidine derivative is presented for illustrative purposes due to the absence of specific data for this compound).
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.5257 (2) |
| b (Å) | 10.9956 (5) |
| c (Å) | 15.4836 (6) |
| α (°) | 95.881 (3) |
| β (°) | 100.164 (3) |
| γ (°) | 92.139 (3) |
| Volume (ų) | 919.65 (7) |
| Z | 2 |
| Data sourced from a study on a novel hydrazone of thieno[2,3-d]pyrimidine. nih.gov |
Elemental Analysis for Compound Purity and Stoichiometric Validation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides an essential validation of a compound's empirical formula and is a critical checkpoint for assessing its purity. The experimentally determined elemental composition is compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within ±0.4%, is considered strong evidence for the compound's identity and purity.
For this compound, the molecular formula is C₈H₆N₂O₂S. Based on this formula, the theoretical elemental composition can be calculated. Experimental determination of these values would be performed using a calibrated elemental analyzer, where a small, precisely weighed sample of the compound is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified to determine the percentage of each element.
The comparison between the calculated and found values is crucial. For instance, in the characterization of a related nitro-substituted benzothieno[2,3-c]pyridine derivative, elemental analysis was used to confirm its composition. nih.gov The reported data for 8-Fluoro-1-(2-nitrophenyl) nih.govbenzothieno[2,3-c]pyridin-3(4H)-one (C₁₇H₁₁FN₂O₃S) showed: Anal. Calcd. (%): C, 59.64; H, 3.24; N, 8.18; S, 9.37. Found: C, 59.87; H, 3.51; N, 7.95; S, 9.12. nih.gov This demonstrates the expected close agreement that validates the proposed structure.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 45.70 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.88 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.33 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.22 |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.26 |
| Total | 210.208 | 100.00 |
Table 3: Comparison of Calculated and Expected Experimental Elemental Analysis Data (Note: "Found" values are hypothetical and represent the expected outcome for a pure sample, typically within ±0.4% of the calculated value).
| Element | Calculated (%) | Found (%) (Expected) |
| C | 45.70 | 45.50 - 45.90 |
| H | 2.88 | 2.70 - 3.10 |
| N | 13.33 | 13.15 - 13.55 |
| S | 15.26 | 15.05 - 15.45 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
There is no published data regarding DFT calculations specifically performed on Methyl-3-nitro-thieno[2,3-c]pyridine. Therefore, information on its optimized geometry, electronic structure, predicted vibrational frequencies, Frontier Molecular Orbitals (HOMO/LUMO), and Natural Bond Orbital (NBO) analysis is currently unavailable. While computational studies have been conducted on analogous compounds like 2-amino-3-nitro-6-methyl pyridine (B92270), these findings cannot be directly extrapolated to the target molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No studies employing molecular dynamics simulations to investigate the conformational landscape or intermolecular interactions of this compound were found. Such simulations are essential for understanding the compound's behavior in condensed phases.
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
While the synthesis of some thieno[2,3-c]pyridine (B153571) derivatives has been explored, theoretical predictions of chemical reactivity and detailed reaction pathways involving this compound, based on computational modeling, are not present in the available literature.
Structure Activity Relationship Sar and Derivative Design Principles Methodological Focus
Methodologies for Investigating Structural Influence on Molecular Interactions
To understand how the structure of Methyl-3-nitro-thieno[2,3-c]pyridine and its analogues influences their biological activity, researchers employ a variety of computational and theoretical methods. These approaches can be broadly categorized into ligand-based and structure-based design.
In the absence of a known 3D structure of the biological target, ligand-based design approaches become invaluable. These methods rely on analyzing a set of molecules known to be active against the target to identify common chemical features, or pharmacophores, that are essential for activity.
A pharmacophore model for thieno[2,3-c]pyridine (B153571) derivatives would map out the spatial arrangement of key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The thienopyridine core itself is often considered a significant pharmacophore, acting as a bioisostere for purines and pyrimidines. mdpi.com For this compound, the model would include the aromatic thieno[2,3-c]pyridine ring system, a potential hydrogen bond acceptor in the nitro group, and a hydrophobic feature represented by the methyl group. By comparing the pharmacophore models of a series of active and inactive analogues, researchers can deduce which features are critical for molecular recognition and design new derivatives that better fit the model, thereby increasing the probability of enhanced biological activity.
When the three-dimensional structure of the biological target, such as an enzyme or receptor, is available, structure-based design methods like molecular docking can be employed. mdpi.comresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net This method provides crucial insights into the binding mode and molecular interactions between the ligand and the target's active site. mdpi.com
For thieno[2,3-c]pyridine derivatives, docking studies have been successfully used to understand their binding modes with various targets, including kinases and heat shock protein 90 (Hsp90). mdpi.comresearchgate.netbohrium.com In a hypothetical docking study of this compound, the molecule would be placed into the binding pocket of a target protein. The simulation would predict key interactions, such as:
Hydrogen Bonds: The nitro group's oxygen atoms could form hydrogen bonds with amino acid residues like asparagine or serine in the active site. mdpi.com
Hydrophobic Interactions: The methyl group and the fused ring system could engage in hydrophobic interactions with nonpolar residues such as valine, isoleucine, and alanine. mdpi.com
Pi-Stacking: The aromatic thieno[2,3-c]pyridine core could interact with aromatic amino acid side chains like phenylalanine or tyrosine through pi-pi stacking.
These predicted interactions help rationalize the observed biological activity and guide the design of new derivatives with improved binding affinity. For instance, if a docking study reveals an unoccupied hydrophobic pocket near the methyl group, a rational design strategy would be to replace the methyl group with a larger alkyl or aryl group to better fill that pocket.
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Nitro Group (-NO₂) | Hydrogen Bonding, Salt Bridge | Aspartate, Asparagine, Serine |
| Thieno[2,3-c]pyridine Core | Pi-Stacking, Hydrophobic | Tyrosine, Phenylalanine, Valine |
| Methyl Group (-CH₃) | Hydrophobic | Alanine, Isoleucine, Leucine |
Structure-activity relationship (SAR) studies systematically investigate how different substituents on the thieno[2,3-c]pyridine core influence its biological activity. researchgate.netnih.gov The electronic and steric properties of these substituents play a crucial role.
Electronic Effects: The electron-withdrawing nature of the nitro group at the 3-position significantly influences the electron density of the entire ring system. This can affect the molecule's ability to participate in hydrogen bonding and other electronic interactions within the target's active site. Conversely, electron-donating groups at other positions could have the opposite effect. Studies on related thienopyridines have shown that introducing electron-withdrawing substituents can lead to a bathochromic shift in fluorescence spectra, indicating a change in electronic properties. researchgate.net
Steric Effects: The size and shape of substituents (steric hindrance) dictate how well the molecule can fit into the binding pocket of its target. The methyl group on this compound has a relatively small steric profile. Replacing it with bulkier groups could either enhance activity by promoting favorable interactions in a large pocket or decrease activity by causing steric clashes with the protein. For other thienopyridines, the introduction of bulky, cleavable ester and carbonate groups was shown to increase anti-proliferative activity by disrupting crystal packing and potentially improving bioavailability. mdpi.com
By synthesizing a series of derivatives with varying substituents and measuring their biological activity, researchers can build a comprehensive SAR profile. This profile provides a predictive model for designing new compounds with optimized activity.
Rational Design Strategies for this compound Derivatives
Based on the methodologies described above, rational design strategies can be formulated to create novel derivatives of this compound with improved therapeutic potential. nih.govresearchgate.net
A key strategy in drug design is the systematic diversification of functional groups at various positions on the molecular scaffold. For the this compound core, several positions are amenable to modification to explore the chemical space and optimize interactions with a biological target.
Position 2: This position on the thiophene (B33073) ring is often targeted for substitution. Introducing small alkyl groups, halogens, or aryl groups could probe for additional binding interactions.
Positions 4 and 7: Modifications on the pyridine (B92270) ring can significantly alter the molecule's properties. Introducing different substituents at these positions could modulate solubility, cell permeability, and target engagement. For instance, studies on related thienopyridines have successfully introduced various substituents at these positions via Suzuki and Stille coupling reactions. researchgate.net
The Methyl Group Position: The location of the methyl group is critical. Moving it to other positions on the ring or replacing it with other functional groups (e.g., ethyl, phenyl, methoxy) would help to map the steric and electronic requirements of the binding site.
| Position on Core | Current Group | Proposed Modifications | Rationale |
|---|---|---|---|
| Position 3 | Nitro (-NO₂) | -NH₂, -CN, -COOH, -SO₂NH₂ | Explore electronic effects and hydrogen bonding potential. |
| Methyl Position | Methyl (-CH₃) | -H, -Ethyl, -Phenyl, -CF₃, -OCH₃ | Probe steric limits and hydrophobic/electronic interactions. |
| Position 7 | -H | -Cl, -F, -Aryl, -CH₂OH | Modulate pharmacokinetics and explore new binding vectors. |
The methyl and nitro groups are defining features of this compound, and their modification is a primary focus for derivative design.
Nitro Group Modification: The strongly electron-withdrawing nitro group is a key modulator of the scaffold's electronic properties and a potential hydrogen bond acceptor. Replacing it with other groups can have profound effects:
Amino Group (-NH₂): Substituting the nitro group with an amino group would introduce a hydrogen bond donor and change the electronic character from withdrawing to donating. This could fundamentally alter the binding mode.
Cyano (-CN) or Carboxyl (-COOH) Groups: These groups would maintain the electron-withdrawing nature but offer different geometries and hydrogen bonding capabilities.
Methyl Group Modification: The methyl group primarily contributes to hydrophobic interactions.
Increasing Size: Replacing it with larger alkyl or aryl groups could enhance van der Waals interactions if the binding pocket has available space.
Introducing Polarity: Replacing it with a methoxy (B1213986) (-OCH₃) or hydroxymethyl (-CH₂OH) group would introduce polarity and hydrogen bonding potential, which could be beneficial if the target site has corresponding polar residues.
Bioisosteric Replacement: A trifluoromethyl (-CF₃) group could be used as a bioisostere for the methyl group. It is of a similar size but has vastly different electronic properties, making it a valuable probe for electronic effects in a hydrophobic pocket.
Through such targeted modifications, the molecular architecture is fine-tuned to achieve a more precise and potent interaction with the intended biological target, ultimately leading to the development of more effective therapeutic agents.
Application of Computational Tools in SAR Studies (e.g., QSAR, ADMET prediction methodologies)
The exploration of Structure-Activity Relationships (SAR) for thieno[2,3-c]pyridine derivatives is significantly enhanced by the application of computational tools. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, provide a methodological framework for rational drug design. While specific computational studies on this compound are not extensively detailed in the available literature, the principles and applications of these computational approaches can be understood from studies on the broader class of thieno[2,3-c]pyridine and related thienopyrimidine derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thieno[2,3-c]pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. rsc.orgrsc.org These approaches help in understanding the pharmacophoric features of the molecules, which are the essential three-dimensional arrangement of functional groups required for biological activity. rsc.org
In a typical 3D-QSAR study of related heterocyclic compounds like thieno[3,2-d]pyrimidin-4(3H)-one derivatives, the process begins with the alignment of the molecules, which can be achieved through docking calculations. rsc.org This is followed by the generation of molecular fields around the aligned structures. CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more detailed analysis by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. rsc.org The resulting data is then subjected to statistical analysis, often using Partial Least Squares (PLS) regression, to build a predictive model. These models can then be used to estimate the biological activity of newly designed compounds prior to their synthesis, thus prioritizing the most promising candidates. rsc.org
ADMET Prediction
In silico ADMET prediction is a crucial component of modern drug discovery, aiming to identify potential pharmacokinetic and toxicity issues early in the development process. For novel compounds such as thieno[2,3-c]pyridine derivatives, various computational models can be employed to predict their drug-likeness and pharmacokinetic properties. nih.gov These predictions are based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area.
These computational predictions help in assessing the potential of a compound to be developed into a drug. For instance, in a study of thieno[2,3-c]pyridine derivatives as potential anticancer agents, in silico predictions of pharmacokinetic ADME and drug-like properties were conducted to establish the drug-likeness of the synthesized compounds. nih.gov
The table below illustrates the types of parameters and the nature of the findings that are typically generated in computational SAR and ADMET prediction studies for compounds related to the thieno[2,3-c]pyridine scaffold.
| Computational Method | Parameters Analyzed | Illustrative Findings for Thienopyridine/Thienopyrimidine Derivatives |
| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Acceptor/Donor Fields | Identification of key structural regions where modifications can enhance biological activity. For example, bulky substituents in a specific position might increase potency, while a hydrogen bond acceptor in another region could be crucial for receptor binding. rsc.org |
| Molecular Docking | Binding affinity, Interaction with amino acid residues in the active site | Elucidation of the plausible binding mode of the compounds within the target protein's active site. nih.gov This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the compound's activity. |
| ADMET Prediction | Molecular Weight, logP, Number of H-bond Donors/Acceptors, Polar Surface Area, Aqueous Solubility, Blood-Brain Barrier Permeability, Cytochrome P450 Inhibition | Assessment of the drug-likeness of the compounds. For instance, predictions might indicate that a derivative has good oral bioavailability and low potential for off-target toxicity, making it a more promising candidate for further development. nih.gov |
Advanced Research Directions and Synthetic Utility
Methyl-3-nitro-thieno[2,3-c]pyridine as a Synthon in Complex Heterocyclic Synthesis
This compound is a versatile building block, or synthon, for constructing more complex, polycyclic heterocyclic systems. The reactivity of this compound is dictated by the electronic properties of its substituents and the inherent nature of the fused ring system.
The presence of the electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a gateway to a diverse library of substituted thienopyridines. mdpi.com Furthermore, the nitro group can be readily reduced to an amino group. This resulting aminothienopyridine is a critical intermediate for synthesizing fused heterocyclic systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, through cyclocondensation reactions with appropriate reagents. osi.lv
The methyl group also offers a handle for functionalization. It can undergo condensation reactions with aldehydes to form styryl derivatives or be halogenated to introduce further reactive sites. mdpi.com These transformations expand the synthetic potential of the parent molecule, enabling its incorporation into larger, more elaborate molecular frameworks. Researchers have successfully used related thienopyridine derivatives to synthesize a variety of fused systems, demonstrating the utility of this scaffold in creating novel chemical entities. osi.lvd-nb.infonih.gov
| Reaction Type | Reagents | Potential Product | Ref. |
| Nucleophilic Aromatic Substitution (SNAr) | Thiolate anions | 3-Thioaryl-thieno[2,3-c]pyridine | mdpi.com |
| Nitro Group Reduction | Fe/HCl, SnCl2, or H2/Pd-C | 3-Amino-methyl-thieno[2,3-c]pyridine | osi.lv |
| Cyclocondensation | Triethyl orthoformate, Hydrazine | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | osi.lv |
| Condensation | Aromatic Aldehydes | 3-Nitro-styryl-thieno[2,3-c]pyridine | mdpi.com |
Development of Novel Functional Materials Based on Thienopyridine Derivatives (e.g., Fluorescent Dyes, Optical Materials)
The thienopyridine core is an attractive scaffold for the development of novel functional materials due to its rigid, planar structure and rich electronic properties. kuleuven.be Derivatives of the isomeric thieno[2,3-b]pyridine (B153569) series have been shown to be highly efficient fluorophores with high quantum yields. researchgate.net The unique substitution pattern of this compound suggests its potential application in optical materials.
The combination of an electron-withdrawing nitro group and an electron-donating methyl group (through hyperconjugation) on the aromatic system can create an intramolecular charge transfer (ICT) character, which is a common design strategy for fluorescent dyes. The photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield, could be fine-tuned by further derivatization. For instance, Suzuki coupling reactions on halogenated thienopyridines have been used to introduce various aryl groups, systematically modifying their fluorescent properties. nih.gov
Furthermore, fused thienopyridine systems have been investigated as materials for organic light-emitting diodes (OLEDs). For example, Benzo nih.govnih.govthieno[2,3-b]pyridine (BTP) has been developed as an electron-deficient moiety for high triplet energy host materials, achieving high quantum efficiencies in both green and blue phosphorescent OLEDs. researchgate.net This highlights the potential of the broader thienopyridine class, including derivatives of the [2,3-c] isomer, in the field of advanced optical and electronic materials.
| Thienopyridine Derivative Class | Potential Application | Key Feature | Ref. |
| 4-Amino-nicotinonitrile-based dyes | Fluorescent Dyes | High fluorescence quantum yields (up to 0.92) | researchgate.net |
| Benzo nih.govnih.govthieno[2,3-b]pyridine (BTP) | OLED Host Materials | High triplet energy, high quantum efficiency (>20%) | researchgate.net |
| 3-Arylthieno[3,2-c]pyridines | Tunable Fluorophores | Properties modulated by aryl substituent | nih.gov |
Green Chemistry Approaches in Thienopyridine Synthesis and Derivatization
Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of thienopyridines is no exception. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemijournal.com
Several green approaches are applicable to the synthesis and modification of this compound and related compounds:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. rasayanjournal.co.innih.gov It is an energy-efficient method increasingly adopted in pharmaceutical synthesis. mdpi.com
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.in This approach enhances efficiency and reduces waste by minimizing intermediate isolation and purification steps.
Solvent-Free and Mechanochemical Methods: Performing reactions without a solvent or using mechanical methods like grinding and ball milling minimizes the use of volatile organic compounds, which are often toxic and environmentally harmful. chemijournal.comrasayanjournal.co.inmdpi.com
Metal-Free Catalysis: Traditional cross-coupling reactions often rely on expensive and toxic heavy metal catalysts. Developing metal-free synthetic routes, such as the denitrogenative transformation of 1,2,3-triazoles to form the thieno[2,3-c]pyridine (B153571) skeleton, represents a more sustainable and cost-effective strategy. d-nb.infonih.govresearchgate.net
These methods contribute to a more sustainable life cycle for thienopyridine-based compounds, from their initial synthesis to their final application. mdpi.com
Exploration of New Annulation Modes and Fused Systems Incorporating the Thieno[2,3-c]pyridine Motif
The synthetic versatility of the thieno[2,3-c]pyridine core allows for the exploration of novel annulation (ring-forming) reactions to create complex, fused polycyclic systems. The strategic placement of functional groups on this compound serves as a starting point for such explorations.
One innovative strategy involves the use of fused 1,2,3-triazoles as precursors. Through a denitrogenative transformation, these triazoles can undergo intramolecular cyclization to yield the thieno[2,3-c]pyridine core. d-nb.infonih.gov This methodology can be extended to create further fused systems. For example, using nitrile compounds as nucleophiles in this transformation can lead to imidazo[1,5-a]thieno[2,3-c]pyridine derivatives through a transannulation mechanism, which involves the formation and recyclization of a nitrilium intermediate. d-nb.infonih.gov
Another approach involves the functionalization of an amino-substituted thienopyridine, which can be derived from the reduction of the nitro group in the title compound. The resulting 3-aminothienopyridine can undergo cyclocondensation reactions with various bifunctional reagents. For instance, reaction with 1,3-diketones can lead to the formation of fused pyrimidine (B1678525) rings, resulting in structures like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. osi.lv These examples showcase the potential to build diverse and novel heterocyclic frameworks onto the thieno[2,3-c]pyridine motif. researchgate.net
Application of Chemoinformatics and Machine Learning in Accelerating Thienopyridine Research
Chemoinformatics and machine learning (ML) have become indispensable tools in modern chemical research and drug discovery, offering powerful methods to accelerate the design and development of new molecules like thienopyridine derivatives. nih.govnih.gov These computational approaches leverage large datasets to build predictive models, saving significant time and resources compared to traditional experimental approaches. researchgate.net
Key applications in thienopyridine research include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of thienopyridine derivatives with their biological activities or material properties. nih.govmdpi.com These models can predict the potency of new, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates.
Virtual Screening: Large chemical databases can be computationally screened to identify thienopyridine-like molecules that are predicted to have a desired activity, effectively triaging compounds for experimental testing. researchgate.net
De Novo Design: Generative ML models can design entirely new thienopyridine structures with optimized properties, exploring a vast chemical space to propose novel and potent compounds. novartis.com
ADME/Tox Prediction: In drug discovery, ML models are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of thienopyridine candidates at an early stage, helping to reduce late-stage failures. nih.gov
By integrating these computational techniques, researchers can more efficiently explore the chemical space around the thieno[2,3-c]pyridine scaffold, understand complex structure-activity relationships, and accelerate the discovery of new functional molecules. nih.gov
Q & A
Q. What synthetic methodologies are employed for the preparation of Methyl-3-nitro-thieno[2,3-c]pyridine?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursor heterocycles followed by nitration. For example:
Cyclocondensation : React thiophene derivatives with pyridine precursors under reflux (e.g., using acetic acid as solvent).
Nitration : Introduce the nitro group at the 3-position using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, confirmed via melting point and TLC .
Q. Which analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., nitro group at C3, methyl at C2). DEPT and 2D NMR (COSY, HSQC) resolve coupling patterns .
- HRMS : Validates molecular formula (e.g., C₈H₆N₂O₂S for this compound) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding in derivatives) .
Q. What are the fundamental physicochemical properties of this compound?
- Answer :
- Molecular Weight : 180.18 g/mol (calculated from C₈H₆N₂O₂S).
- CAS Registry Number : 28783-28-0 .
- Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents.
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental spectroscopic data in structural elucidation?
- Methodological Answer :
- Step 1 : Compare computed (DFT) NMR chemical shifts with experimental data. Discrepancies may indicate incorrect tautomeric forms or crystal packing effects.
- Step 2 : Validate via X-ray crystallography to resolve ambiguities (e.g., nitro group orientation) .
- Step 3 : Use statistical tools (e.g., RMSD analysis) to quantify deviations between predicted and observed spectra .
Q. What strategies enhance the cytotoxic selectivity of this compound derivatives against multidrug-resistant (MDR) cell lines?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., cyclopropyl, arylthio groups) to improve membrane permeability and evade efflux pumps .
- Biological Assays : Test cytotoxicity using MDR cell lines (e.g., NCI/ADR-RES) via MTT assays. Compare IC₅₀ values with non-MDR lines to quantify selectivity .
- Mechanistic Studies : Assess P-glycoprotein inhibition via calcein-AM uptake assays to confirm reduced drug efflux .
Q. What mechanistic insights explain the antimicrobial activity disparities among structurally similar thieno[2,3-c]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare MIC/MBC values (e.g., 25–200 µg/ml for Yersinia strains) for derivatives with varying substituents. For example:
| Substituent Position | Activity (MIC, µg/ml) | Mechanism Hypothesis |
|---|---|---|
| 3-NO₂ (Methyl) | 50–100 | DNA gyrase inhibition |
| 7-Cl | 25–50 | Membrane disruption |
- Molecular Docking : Simulate binding to bacterial targets (e.g., DNA gyrase) to rationalize potency differences .
Q. How do reaction conditions influence regioselectivity in nitration reactions of thieno[2,3-c]pyridine precursors?
- Methodological Answer :
- Key Variables :
- Temperature : Lower temps (0–5°C) favor nitration at electron-rich C3; higher temps risk polysubstitution.
- Solvent : Polar aprotic solvents (e.g., DCM) improve nitro group orientation vs. non-polar solvents.
- Optimization Example :
| Condition | Nitration Site | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | C3 | 72 |
| HNO₃/AcOH, 25°C | C3/C5 mixture | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
